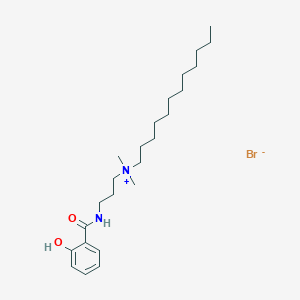
3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide is a quaternary ammonium compound known for its antimicrobial properties. It is a cationic surfactant with a long hydrophobic tail and a positively charged head, making it effective in disrupting microbial cell membranes. This compound is used in various applications, including disinfectants, antiseptics, and industrial cleaning agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide typically involves the quaternization of a tertiary amine with a halocarbon. The process begins with the reaction of dimethylamine with dodecyl bromide to form dimethyldodecylamine. This intermediate is then reacted with 3-chloropropyl salicylamide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The reaction mixture is typically purified through crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium iodide in acetone.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of corresponding quaternary ammonium salts with different halides.
Aplicaciones Científicas De Investigación
3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent in wound dressings and disinfectants.
Industry: Utilized in the formulation of industrial cleaning agents and disinfectants.
Mecanismo De Acción
The antimicrobial activity of 3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide is primarily due to its ability to disrupt microbial cell membranes. The positively charged head group interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This compound also interferes with essential cellular processes by binding to membrane proteins and enzymes, further contributing to its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- Didodecyldimethylammonium bromide
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
Uniqueness
Compared to similar compounds, 3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide has a unique structure that combines the antimicrobial properties of quaternary ammonium compounds with the additional benefits of the salicylamide moiety. This combination enhances its effectiveness against a broader spectrum of microorganisms and provides additional functionalities such as anti-inflammatory properties.
Propiedades
Número CAS |
30596-55-5 |
|---|---|
Fórmula molecular |
C24H43BrN2O2 |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
dodecyl-[3-[(2-hydroxybenzoyl)amino]propyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C24H42N2O2.BrH/c1-4-5-6-7-8-9-10-11-12-15-20-26(2,3)21-16-19-25-24(28)22-17-13-14-18-23(22)27;/h13-14,17-18H,4-12,15-16,19-21H2,1-3H3,(H-,25,27,28);1H |
Clave InChI |
WDCAKDYVFMNETR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=CC=C1O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


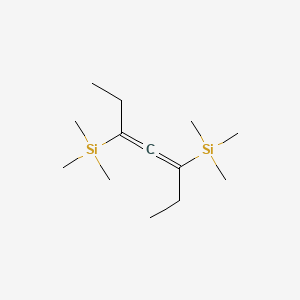
![1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B13954851.png)
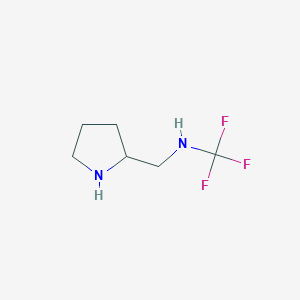
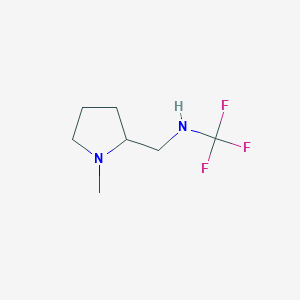

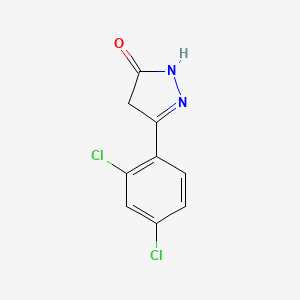
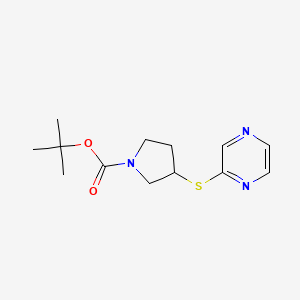
![1-[(Z)-1,2-Difluorovinyl]Cyclopentanol](/img/structure/B13954900.png)
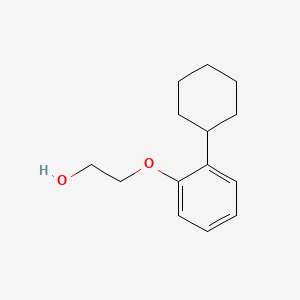
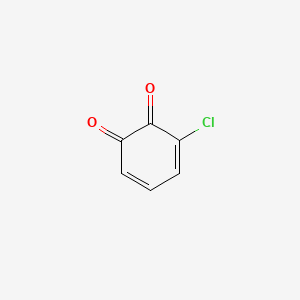
![2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B13954922.png)
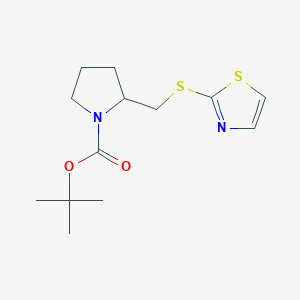
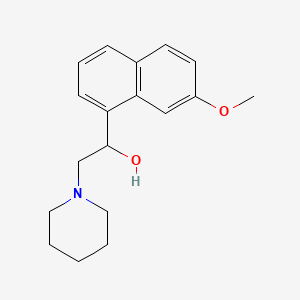
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13954936.png)
